molecular formula C5H5F2NOS B13928038 5-(Difluoromethyl)-2-thiazolemethanol

5-(Difluoromethyl)-2-thiazolemethanol

Cat. No.: B13928038
M. Wt: 165.16 g/mol
InChI Key: MYMIONUWRSGIKZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-thiazolemethanol is a fluorinated thiazole derivative characterized by a thiazole core substituted with a difluoromethyl group at position 5 and a hydroxymethyl group at position 2. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid scaffold that enhances molecular stability and facilitates interactions with biological targets .

This compound is of interest in medicinal chemistry and agrochemical research due to fluorine’s ability to modulate pharmacokinetic properties, such as bioavailability and membrane permeability, while maintaining or enhancing target affinity .

Properties

Molecular Formula

C5H5F2NOS

Molecular Weight

165.16 g/mol

IUPAC Name

[5-(difluoromethyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C5H5F2NOS/c6-5(7)3-1-8-4(2-9)10-3/h1,5,9H,2H2

InChI Key

MYMIONUWRSGIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)CO)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of thiazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process often requires the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2-thiazolemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include difluoromethylated thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-(Difluoromethyl)-2-thiazolemethanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.

    Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-2-thiazolemethanol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The thiazole ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 5-(Difluoromethyl)-2-thiazolemethanol with analogous thiazole derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
5-(Difluoromethyl)-2-thiazolemethanol C₅H₅F₂NOS 177.16 g/mol –CF₂H (C5), –CH₂OH (C2) Enhanced metabolic stability, potential kinase inhibition
5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole C₁₂H₉ClF₃NS 291.72 g/mol –ClCH₂ (C5), –CF₃Ph (C2), –CH₃ (C4) Agrochemical intermediate; higher lipophilicity (logP ~3.5)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone C₂₅H₂₁N₃O₃S 443.52 g/mol Arylidene and hydrazono groups Anticancer activity via topoisomerase inhibition
Thiazol-5-ylmethyl carbamate derivatives (e.g., PF 43(1)) Variable ~500–600 g/mol Carbamate-linked peptides Protease inhibitors; clinical use in antivirals
Key Observations:

Fluorine vs. Chlorine Substituents: The difluoromethyl group in 5-(Difluoromethyl)-2-thiazolemethanol offers superior metabolic stability compared to the chloromethyl group in 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole. Fluorine’s inductive effects reduce oxidative degradation, whereas chlorine may increase reactivity but also toxicity risks . The trifluoromethyl (–CF₃) group in the latter compound enhances lipophilicity (logP ~3.5), making it more suited for hydrophobic target interfaces .

Hydroxymethyl vs. Aryl/Hydrazono Groups: The hydroxymethyl group in 5-(Difluoromethyl)-2-thiazolemethanol improves aqueous solubility compared to aryl-substituted analogs like the 4-thiazolidinone derivative . However, arylidene and hydrazono groups in the latter enable π-π stacking and hydrogen bonding with DNA/topoisomerase, critical for anticancer activity .

Thiazole vs. Thiazolidinone Cores: Thiazolidinones (e.g., compound from ) exhibit conformational flexibility due to their saturated rings, enabling broader binding modes. In contrast, the aromatic thiazole core in 5-(Difluoromethyl)-2-thiazolemethanol provides rigidity, favoring selective interactions with enzymes like kinases .

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability : Fluorine substitution reduces CYP450-mediated metabolism, extending half-life compared to chlorinated analogs .
  • Solubility : Hydroxymethyl and polar groups improve aqueous solubility, whereas aryl/trifluoromethyl substitutions favor lipid bilayer penetration .

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